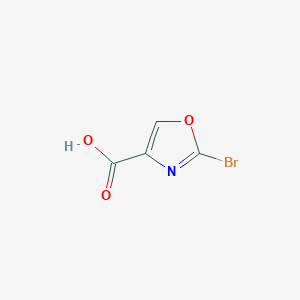

2-Bromooxazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO3/c5-4-6-2(1-9-4)3(7)8/h1H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHDAGXOANXUHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(O1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694641 | |

| Record name | 2-Bromo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-73-3 | |

| Record name | 2-Bromo-4-oxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromooxazole-4-carboxylic acid: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 2-Bromooxazole-4-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a bifunctional heterocyclic compound featuring a reactive bromine atom at the 2-position and a carboxylic acid moiety at the 4-position of the oxazole ring. This unique arrangement of functional groups makes it a highly versatile intermediate in organic synthesis. The oxazole core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, imparting favorable metabolic stability and binding characteristics. The bromine atom serves as a handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular complexity, while the carboxylic acid group can be readily functionalized into esters, amides, and other derivatives, or it can participate in crucial binding interactions with biological targets.[1][2] Its primary role as a key intermediate in the synthesis of pharmaceuticals, notably in the development of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors, underscores its significance in medicinal chemistry.[3]

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

Core Structure

The fundamental structure of this compound is depicted below, illustrating the numbering of the oxazole ring.

Caption: Chemical structure of this compound.

Basic Properties

The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrNO₃ | [3][4] |

| Molecular Weight | 191.97 g/mol | [3][4] |

| CAS Number | 1167055-73-3 | [3][4] |

| Appearance | Solid | [4] |

| Purity | ≥95% | [4] |

| Density (Predicted) | 2.038 ± 0.06 g/cm³ | [3] |

| Boiling Point (Predicted) | 363.0 ± 34.0 °C | [3] |

| pKa (Predicted) | 3.00 ± 0.10 | [3] |

| Storage | Under inert gas (Nitrogen or Argon) at 2-8°C | [3][4] |

Synthesis of this compound

The most direct and commonly cited synthesis of this compound involves the hydrolysis of its corresponding ethyl ester, ethyl 2-bromooxazole-4-carboxylate.[3] This straightforward and high-yielding reaction makes the target compound readily accessible for further synthetic transformations.

Synthesis Workflow

The synthesis proceeds via a simple one-step hydrolysis reaction.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Reaction: Hydrolysis of Ethyl 2-bromooxazole-4-carboxylate

Reagents and Materials:

-

Ethyl 2-bromooxazole-4-carboxylate

-

1M Lithium hydroxide (LiOH) solution

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

Hydrochloric acid (HCl) for pH adjustment

Procedure: [3]

-

Dissolve ethyl 2-bromooxazole-4-carboxylate (2.5 g, 11.36 mmol) in a 9:1 mixture of THF and methanol.

-

Slowly add 1M lithium hydroxide solution (22.73 ml, 22.73 mmol) to the reaction mixture.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Dilute the reaction mixture with water and adjust the pH to 2 with hydrochloric acid.

-

Filter the resulting precipitate and dry to yield the first crop of the title compound.

-

Extract the filtrate three times with ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness to obtain a second crop of the product.

-

The reported overall yield for this procedure is 88%.[3]

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound provides two orthogonal reactive handles, making it an ideal starting material for the generation of diverse compound libraries.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of aryl, heteroaryl, and alkyl groups.[5] This is a powerful strategy for building molecular complexity.

General Workflow for Suzuki-Miyaura Coupling:

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Exemplary Protocol: Synthesis of 2-Phenyl-oxazole-4-carboxylic acid (Adapted from a similar substrate) [5]

-

To a dried flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

-

Add a base, for example, potassium carbonate (3.0 mmol).

-

Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL).

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous solution to pH 2-3 with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum. Purify by recrystallization or column chromatography as needed.

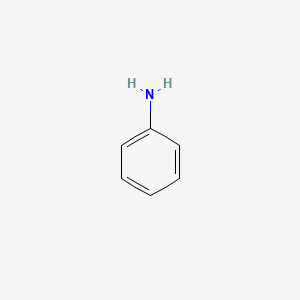

Amide Bond Formation

The carboxylic acid moiety can be readily converted to a wide range of amides using standard peptide coupling reagents.[5] This allows for the introduction of diverse functionalities and the construction of peptidomimetics or other bioactive molecules.

General Workflow for Amide Coupling:

Caption: General workflow for amide bond formation.

Exemplary Protocol: Synthesis of N-Benzyl-2-bromooxazole-4-carboxamide (Adapted from a similar substrate) [5]

-

Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL).

-

Add a coupling reagent, such as HATU (1.1 mmol), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 mmol).

-

Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

-

Add benzylamine (1.1 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Esterification

The carboxylic acid can be converted to its corresponding esters under acidic conditions (Fischer esterification) or by reaction with alkyl halides in the presence of a base. Esters are valuable intermediates for further transformations or can be the final target molecules themselves.[5]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block in the synthesis of pharmacologically active compounds.[6] Its structural motifs are present in various molecules being investigated for a range of therapeutic areas.[2]

IRAK Inhibitors

A primary application of this compound is in the preparation of Interleukin-1 Receptor-Associated Kinase (IRAK) inhibitors.[3][7] IRAK4, in particular, is a key kinase in the toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response. Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[7][8] Consequently, IRAK4 has emerged as a significant therapeutic target.

While specific structures of IRAK inhibitors derived directly from this compound are often proprietary and detailed in patent literature, the general strategy involves using the carboxylic acid for amide bond formation to link to other molecular fragments, while the bromo group can be used for further diversification through cross-coupling reactions to optimize potency and selectivity.[1][7]

Other Potential Therapeutic Areas

The bromo-oxazole scaffold is being explored for its potential in several other therapeutic areas:

-

Oncology: The oxazole core is a common feature in anti-cancer agents. Derivatives of this compound could potentially be developed as inhibitors of various kinases.[2]

-

Inflammation: Carboxylic acid-containing heterocycles are known to inhibit key enzymes in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX).[2]

-

Infectious Diseases: Halogenated organic molecules have shown promise as antibacterial and antiviral agents. The unique electronic nature of the brominated oxazole ring could be exploited to design novel anti-infective agents.[2][6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (Nitrogen or Argon) at 2-8°C.[3][4]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, most notably IRAK inhibitors. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to utilize this compound effectively and safely in their synthetic endeavors.

References

-

A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. (2022). NIH. [Link]

-

4-Oxazolecarboxylicacid, 2-broMo-. (2024). ChemBK. [Link]

- Compound as IRAK inhibitor and preparation method and application thereof. (n.d.).

- Irak4 inhibiting agents. (n.d.).

-

Conformational flexibility and inhibitor binding to unphosphorylated interleukin-1 receptor–associated kinase 4 (IRAK4). (n.d.). NIH. [Link]

-

Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings and. (n.d.). ChemRxiv. [Link]

- Irak4 inhibitors. (n.d.).

-

This compound. (n.d.). MySkinRecipes. [Link]

- Inhibitors of IRAK4 activity. (n.d.).

- Irak inhibitors and uses thereof. (n.d.).

-

Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (n.d.). MDPI. [Link]

-

IRAK-4 Inhibitors for Inflammation. (n.d.). PubMed Central. [Link]

-

Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). NIH. [Link]

-

Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

-

mass spectrometry of oxazoles. (n.d.). Unknown Source. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833). (n.d.). PubMed Central. [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Unknown Source. [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]

-

Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Link]

-

Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. (2023). Sciforum. [Link]

-

IRAK-4 inhibitors for inflammation. (n.d.). PubMed. [Link]

-

2-Bromo-4-methyl-1,3-oxazole | CAS#:1060816-11-6. (n.d.). Chemsrc. [Link]

-

4-Bromooxazole-2-carboxylic acid | C4H2BrNO3 | CID 55262621. (n.d.). PubChem. [Link]

-

The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

-

Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (n.d.). NIH. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (n.d.). Unknown Source. [Link]

-

2-Bromo-4-chlorobenzoic acid - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. (2023). Organic Chemistry | OpenStax. [Link]

-

Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. (2017). Hilaris Publisher. [Link]

Sources

- 1. WO2017127430A1 - Irak4 inhibiting agents - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chembk.com [chembk.com]

- 4. This compound | 1167055-73-3 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. Oxazole-4-carboxylic acid(23012-13-7) 1H NMR spectrum [chemicalbook.com]

- 7. CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google Patents [patents.google.com]

- 8. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Bromooxazole-4-carboxylic acid: A Key Building Block for Novel Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Bromooxazole-4-carboxylic acid

This compound is a heterocyclic organic compound that has emerged as a crucial building block in medicinal chemistry. Its rigid oxazole core, functionalized with both a reactive bromine atom and a carboxylic acid, provides a versatile scaffold for the synthesis of complex molecular architectures. This strategic combination of functional groups allows for selective and diverse chemical modifications, making it an invaluable intermediate in the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its significant applications in drug discovery, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

| Property | Value | Reference |

| CAS Number | 1167055-73-3 | [1][2][3] |

| Molecular Formula | C₄H₂BrNO₃ | [4] |

| Molecular Weight | 191.97 g/mol | [2] |

| Physical Form | Solid | [2][3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ethyl ester, ethyl 2-bromooxazole-4-carboxylate. This method is efficient and yields the desired product in high purity.[4]

Experimental Protocol: Hydrolysis of Ethyl 2-bromooxazole-4-carboxylate

This protocol describes the saponification of the ethyl ester to the carboxylic acid using lithium hydroxide.

Materials:

-

Ethyl 2-bromooxazole-4-carboxylate

-

Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1M Lithium hydroxide (LiOH) solution

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve ethyl 2-bromooxazole-4-carboxylate (1 equivalent) in a mixture of THF and methanol (e.g., 9:1 v/v).

-

Slowly add 1M lithium hydroxide solution (2 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for approximately 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water.

-

Adjust the pH of the solution to approximately 2 using 1M hydrochloric acid. This will cause the product to precipitate out of the solution.

-

Filter the precipitate and dry it to obtain the first crop of this compound.

-

Extract the aqueous filtrate with ethyl acetate (3 times).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a second crop of the product.[4]

Yield: This procedure has been reported to yield the final product in approximately 88% overall yield.[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While experimentally obtained spectra for this compound are not widely available in the public domain, analogous data from similar structures can provide valuable insights for characterization.

-

¹H NMR: The proton spectrum is expected to be simple, showing a signal for the oxazole ring proton and a broad singlet for the carboxylic acid proton, typically in the downfield region (10-13 ppm).

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carboxylic acid carbonyl carbon (typically 160-175 ppm) and the carbons of the oxazole ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch from the carboxylic acid, as well as a strong C=O stretch.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Researchers can obtain detailed analytical data, including NMR, HPLC, and LC-MS, from various chemical suppliers upon request.[1]

Applications in Drug Discovery: A Gateway to IRAK Inhibitors

The primary application of this compound in drug discovery is as a key intermediate in the synthesis of inhibitors of Interleukin-1 Receptor-Associated Kinase (IRAK) enzymes, particularly IRAK4.[4]

The Role of IRAK4 in Disease

IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are central to the innate immune system. Dysregulation of IRAK4 signaling is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers. Therefore, inhibiting IRAK4 is a promising therapeutic strategy for these conditions.

Utility in the Synthesis of IRAK Inhibitors

The structure of this compound is well-suited for the synthesis of IRAK inhibitors. The carboxylic acid group can be readily converted to an amide, a common functional group in kinase inhibitors that can form crucial hydrogen bond interactions with the target protein. The bromo-substituted oxazole core serves as a versatile scaffold that can be further functionalized to optimize binding affinity, selectivity, and pharmacokinetic properties.

Signaling Pathway of IRAK4

Caption: Simplified IRAK4 signaling pathway.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its straightforward synthesis and the presence of two distinct reactive functional groups make it an ideal starting material for the creation of diverse chemical libraries. Its established role as a precursor to potent IRAK4 inhibitors highlights its significance in the ongoing search for novel treatments for inflammatory diseases and cancer. As research in this area continues, the demand for and applications of this important synthetic intermediate are likely to expand.

References

-

4-Oxazolecarboxylicacid, 2-broMo- - ChemBK. (URL: [Link])

-

Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC. (URL: [Link])

- WO2023152349A1 - Irak4 inhibitors - Google P

- US9943516B2 - Inhibitors of IRAK4 activity - Google P

- US9969749B2 - Inhibitors of IRAK4 activity - Google P

- WO2017004133A1 - Irak inhibitors and uses thereof - Google P

- WO2017127430A1 - Irak4 inhibiting agents - Google P

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. (URL: [Link])

-

5 Combination of 1H and 13C NMR Spectroscopy. (URL: [Link])

-

4-Bromooxazole-2-carboxylic acid | C4H2BrNO3 | CID 55262621 - PubChem. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC. (URL: [Link])

- CN111499612A - Compound as IRAK inhibitor and preparation method and application thereof - Google P

-

Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC. (URL: [Link])

-

A comprehensive review on IRAK-4 inhibitors | Request PDF - ResearchGate. (URL: [Link])

Sources

"2-Bromooxazole-4-carboxylic acid" solubility and stability profile

An In-Depth Technical Guide to the Solubility and Stability Profile of 2-Bromooxazole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring an oxazole ring substituted with both a bromine atom and a carboxylic acid. This molecular architecture makes it a valuable and versatile building block in medicinal chemistry and drug development.[1] The oxazole core is a known pharmacophore present in numerous bioactive natural products and synthetic pharmaceutical agents.[2] The bromine atom provides a reactive handle for cross-coupling reactions, such as Suzuki-Miyaura coupling, while the carboxylic acid moiety allows for amide bond formation and other derivatizations.[1][2]

A thorough understanding of the physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for its effective use in synthetic campaigns and for the successful development of drug candidates. This guide provides a comprehensive analysis of the solubility and stability profile of this compound, offering field-proven insights and detailed experimental protocols for its characterization.

Physicochemical Properties

A foundational understanding of a molecule's intrinsic properties is the starting point for any development work. The key physicochemical parameters for this compound are summarized below.

| Property | Value / Description | Source(s) |

| CAS Number | 1167055-73-3 | [3][4][5] |

| Molecular Formula | C₄H₂BrNO₃ | [1][3] |

| Molecular Weight | 191.97 g/mol | [3][4] |

| Appearance | Solid, off-white to pale yellow | [2] |

| pKa (Predicted) | 3.00 ± 0.10 | [3] |

| Purity (Typical) | ≥95% | [6][4] |

| IUPAC Name | 2-bromo-1,3-oxazole-4-carboxylic acid | [7][4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates solvent selection for reactions, purification, formulation, and biological assays.[8] The structure of this compound—a polar carboxylic acid appended to a moderately non-polar halogenated heterocycle—suggests a nuanced solubility behavior.

Theoretical Solubility Assessment

-

Aqueous Solubility : As a carboxylic acid with a predicted pKa of ~3.0, the compound is expected to have low intrinsic solubility in water at neutral or acidic pH.[3] However, its solubility should increase significantly in aqueous basic solutions (pH > pKa) due to the formation of the more polar carboxylate salt.

-

Organic Solvent Solubility : The presence of the heterocyclic ring and bromine atom suggests solubility in polar aprotic solvents. It is predicted to be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2] The ethyl ester derivative is noted to have enhanced solubility in organic solvents, which implies the parent carboxylic acid is more polar and less soluble in non-polar organic media.[9]

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF | Soluble | Capable of hydrogen bonding and dipole-dipole interactions. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The non-polar bromo-oxazole core may limit solubility despite the carboxylic acid group. |

| Aqueous (Acidic/Neutral) | Water, pH 7 Buffer | Insoluble / Very Low | The molecule exists in its neutral, less polar carboxylic acid form. |

| Aqueous (Basic) | 5% NaHCO₃, 5% NaOH | Soluble | Formation of the highly polar sodium carboxylate salt. |

| Non-Polar | Hexane, Toluene | Insoluble | The molecule's overall polarity is too high for these solvents. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes a robust method for quantifying the equilibrium solubility of the compound, a critical parameter for any drug development program.

Objective: To determine the equilibrium solubility of this compound in various solvent systems at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of solid this compound to several vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of the desired test solvent or buffer system.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A 20-hour period may be sufficient, but this should be confirmed with preliminary experiments.[10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant, taking extreme care not to disturb the solid phase. Immediately filter the sample through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particulates.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated stability-indicating HPLC method.[10][11]

Caption: Workflow for thermodynamic solubility determination.

Stability Profile

The stability of a molecule is a critical quality attribute that influences its shelf-life, storage conditions, and degradation pathways.[12][13] Oxazole-containing compounds, particularly those with additional functional groups, can be susceptible to degradation.[14][15]

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively documented, insights can be drawn from related structures.[16] Oxazoles with both hydroxy and carboxy substituents are known to be unstable towards hydrolytic ring-opening and decarboxylation.[14][15] This suggests that this compound may be susceptible to similar degradation mechanisms under stress conditions.

-

Hydrolytic Ring Opening: Under strongly acidic or basic conditions, the oxazole ring is susceptible to hydrolysis, which would cleave the ring and form acyclic degradation products.[16]

-

Decarboxylation: Carboxylic acids attached to heterocyclic rings can undergo decarboxylation (loss of CO₂) upon heating.[16]

-

Photodegradation: Exposure to UV light can induce photochemical reactions in heterocyclic compounds, potentially leading to decomposition.[16]

-

Oxidation: The electron-rich oxazole ring can be susceptible to oxidation, which may lead to ring cleavage or other transformations.[16][17]

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][18][19][20] These studies involve subjecting the compound to conditions more severe than those used for accelerated stability testing.[12][19]

Objective: To identify the potential degradation products and pathways for this compound under various stress conditions.

Methodology: A stock solution of the compound is prepared and subjected to the following stress conditions. The goal is to achieve 5-20% degradation of the parent compound.

-

Acid Hydrolysis:

-

Condition: 0.1 M HCl at 60 °C.

-

Procedure: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the mixture and pull samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before analysis.

-

-

Base Hydrolysis:

-

Condition: 0.1 M NaOH at room temperature.

-

Procedure: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature and sample at various time points. Neutralize samples before analysis. Given the potential for rapid hydrolysis of the oxazole ring, milder basic conditions might be necessary.

-

-

Oxidative Degradation:

-

Condition: 3% H₂O₂ at room temperature.

-

Procedure: Dissolve the compound and add hydrogen peroxide solution. Store protected from light and sample at various time points.

-

-

Thermal Degradation:

-

Condition: Solid compound at 80 °C.

-

Procedure: Store the solid compound in a controlled temperature oven. Sample at defined intervals and dissolve for analysis.

-

-

Photolytic Degradation:

-

Condition: Expose the compound (in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Procedure: Place samples in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light. Analyze both samples after the exposure period.

-

Analysis: All samples from the stress studies, including a non-degraded control, should be analyzed by a stability-indicating HPLC-UV/MS method. This allows for the separation and identification of degradation products.

Caption: Workflow for a forced degradation study.

Recommended Handling and Storage

Based on the compound's predicted stability profile and available safety information, the following handling and storage procedures are recommended to maintain its integrity.

-

Storage Conditions: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C.[3][6] It should be protected from light and moisture to prevent potential degradation.[13][16]

-

Handling Precautions:

-

Use in a well-ventilated area or under a chemical fume hood.[21]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[13][21]

-

Avoid breathing dust.[21]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[13][21]

-

Wash hands thoroughly after handling.[21]

-

-

Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids, as they may promote degradation.[13][16]

Conclusion

This compound is a key synthetic intermediate whose utility is critically dependent on its solubility and stability. Its solubility is largely dictated by pH, showing poor aqueous solubility in acidic/neutral conditions but enhanced solubility in basic media and polar aprotic organic solvents. The stability profile suggests a potential susceptibility to hydrolysis, decarboxylation, and oxidation, particularly under forced degradation conditions. Therefore, strict adherence to recommended storage and handling protocols is essential to ensure the material's purity and integrity for research and development applications. The experimental workflows provided in this guide offer a robust framework for the precise characterization of this important building block.

References

-

4-Oxazolecarboxylicacid, 2-broMo- - ChemBK. (n.d.). Retrieved from [Link]

-

On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC - NIH. (2021). Retrieved from [Link]

-

On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed. (2021). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

4-Bromooxazole-2-carboxylic acid | C4H2BrNO3 | CID 55262621 - PubChem. (n.d.). Retrieved from [Link]

-

Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016). Retrieved from [Link]

-

Forced Degradation Studies - MedCrave online. (2016). Retrieved from [Link]

-

(PDF) Forced Degradation Studies - ResearchGate. (2017). Retrieved from [Link]

-

Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry - ACS Publications. (2023). Retrieved from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review - NIH. (2014). Retrieved from [Link]

-

Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022). Retrieved from [Link]

-

Macrooxazoles A–D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - MDPI. (2020). Retrieved from [Link]

-

Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC - NIH. (2021). Retrieved from [Link]

-

Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Retrieved from [Link]

-

Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC - NIH. (2012). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023). Retrieved from [Link]

-

Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed. (2020). Retrieved from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020). Retrieved from [Link]

-

Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (2012). Retrieved from [Link]

-

Novel pathway for the degradation of 2-chloro-4-nitrobenzoic acid by Acinetobacter sp. strain RKJ12 - PubMed. (2012). Retrieved from [Link]

-

Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH. (2021). Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 1167055-73-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 1167055-73-3 [sigmaaldrich.com]

- 7. 1167055-73-3 | this compound - AiFChem [aifchem.com]

- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl e… [cymitquimica.com]

- 10. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pharmtech.com [pharmtech.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biomedres.us [biomedres.us]

- 21. aksci.com [aksci.com]

Spectroscopic Characterization of 2-Bromooxazole-4-carboxylic Acid: A Technical Guide for Researchers

Introduction

2-Bromooxazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid oxazole core, substituted with both an electron-withdrawing carboxylic acid and a reactive bromine atom, presents a versatile scaffold for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic properties is fundamental for structural verification, purity assessment, and the rational design of subsequent chemical modifications. This in-depth technical guide provides a detailed analysis of the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data for this compound, grounded in established principles of spectroscopic interpretation and data from analogous structures.

Molecular Structure and Key Features

The structure of this compound (Molecular Formula: C₄H₂BrNO₃, Molecular Weight: 191.97 g/mol ) dictates its spectroscopic characteristics. The oxazole ring is an electron-deficient aromatic system. The bromine atom at the 2-position and the carboxylic acid at the 4-position further influence the electronic environment of the single proton and the carbon atoms within the ring.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous structural information.

A. ¹H NMR Spectroscopy: A Singular Signal of Interest

The ¹H NMR spectrum of this compound is predicted to be remarkably simple, dominated by two key signals. The experimental choices behind acquiring a high-quality spectrum involve selecting an appropriate deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄.

-

Oxazole Proton (H5): The lone proton on the oxazole ring, H5, is expected to appear as a sharp singlet. Its chemical shift will be significantly downfield due to the deshielding effects of the electronegative oxygen and nitrogen atoms in the ring, as well as the adjacent carboxylic acid group.

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group will present as a broad singlet, also at a very downfield chemical shift. The exact position and broadness of this peak are highly dependent on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange. In some cases, this proton may exchange with deuterium from the solvent, leading to its signal being diminished or absent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H5 | 8.0 - 8.5 | Singlet (s) | Deshielded by the oxazole ring and the adjacent carboxyl group. |

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | Chemical shift is variable; may exchange with D₂O. |

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will reveal all four carbon atoms in the molecule, each as a singlet. The chemical shifts provide a detailed picture of the electronic environment of each carbon.

-

Carbonyl Carbon (-COOH): This carbon will be the most downfield signal, typically appearing in the range of 160-170 ppm.[1]

-

Oxazole Ring Carbons (C2, C4, C5): The three carbons of the oxazole ring will have distinct chemical shifts. C2, being bonded to both a nitrogen and a bromine atom, is expected to be significantly deshielded. C4, attached to the carboxylic acid, will also be downfield. C5, the only carbon bearing a proton, will likely be the most upfield of the ring carbons.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (-COOH) | 160.0 - 170.0 | Carbonyl carbon of the carboxylic acid. |

| C2 | 145.0 - 155.0 | Attached to nitrogen and bromine; expected to be deshielded. |

| C4 | 135.0 - 145.0 | Attached to the carboxylic acid group. |

| C5 | 115.0 - 125.0 | The only CH in the ring; expected to be the most upfield ring carbon. |

C. Experimental Protocols for NMR Data Acquisition

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standardized workflow.

Caption: Standardized workflow for NMR analysis.

II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

A. Molecular Ion Peak and Isotopic Pattern

A key feature in the mass spectrum of this compound will be the presence of a characteristic isotopic pattern for the molecular ion peak due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z 191 and 193 (for the nominal mass), respectively. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

B. Fragmentation Pathway

The fragmentation of the molecular ion provides valuable structural clues. The fragmentation process in mass spectrometry is the dissociation of energetically unstable molecular ions.[2] For this compound, the following fragmentation pathways are plausible:

-

Decarboxylation: Loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.

-

Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical.

-

Ring Cleavage: The oxazole ring can undergo fragmentation through various pathways.

Caption: Plausible MS fragmentation pathway.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment | Notes |

| 191/193 | [C₄H₂BrNO₃]⁺˙ | Molecular ion peak with characteristic bromine isotopic pattern. |

| 147/149 | [C₃H₂BrNO]⁺˙ | Loss of CO₂ from the molecular ion. |

| 112 | [C₄H₂NO₃]⁺ | Loss of a bromine radical from the molecular ion. |

| 68 | [C₃H₂NO]⁺ | Loss of a bromine radical from the [M-CO₂]⁺˙ fragment. |

C. Experimental Protocol for Mass Spectrometry

The following outlines a general procedure for acquiring mass spectral data.

Caption: General workflow for mass spectrometry.

III. Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The anticipated ¹H NMR, ¹³C NMR, and mass spectra are based on the fundamental principles of spectroscopy and data from structurally related compounds. For researchers and drug development professionals, this guide serves as a valuable tool for the initial identification and characterization of this important heterocyclic building block, ensuring the integrity and reliability of their scientific endeavors. The self-validating nature of combining these spectroscopic techniques provides a high degree of confidence in the structural assignment.

References

-

Palmer, D. C. (2003). Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A. John Wiley & Sons. [Link][3][4][5]

Sources

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. content.e-bookshelf.de [content.e-bookshelf.de]

- 4. [PDF] Oxazoles: Synthesis, Reactions, and Spectroscopy, Part A | Semantic Scholar [semanticscholar.org]

- 5. scilit.com [scilit.com]

- 6. chembk.com [chembk.com]

A-Z Guide to 2-Bromooxazole-4-carboxylic acid: A Privileged Scaffold for Modern Synthesis

Abstract

2-Bromooxazole-4-carboxylic acid has emerged as a highly versatile and powerful building block in contemporary organic synthesis. Its unique trifunctional nature—comprising an oxazole core, a reactive bromine atom at the C2 position, and a carboxylic acid at C4—offers synthetic chemists a strategically rich platform for molecular elaboration. This guide provides an in-depth exploration of this scaffold, detailing its physicochemical properties, synthesis, and orthogonal reactivity. We will delve into its application in constructing complex molecular architectures, particularly in the realm of medicinal chemistry, by showcasing field-proven protocols for key transformations such as amide bond formations and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this important heterocyclic intermediate.

Introduction: The Strategic Value of the Oxazole Core

Heterocyclic systems form the bedrock of many biologically active molecules, and the oxazole ring is a prominent scaffold within this class.[1] Found in numerous natural products and pharmaceuticals, the oxazole moiety is prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a rigid structural linker.[1][2] this compound capitalizes on this privileged core by incorporating two distinct, synthetically valuable functional groups.

The strategic advantage of this building block lies in its capacity for selective, sequential functionalization:

-

The carboxylic acid at the C4 position provides a reliable handle for amide bond formation, esterification, or reduction, allowing for the introduction of diverse side chains and pharmacophoric elements.[3]

-

The bromine atom at the C2 position is a prime site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This enables the facile construction of carbon-carbon and carbon-heteroatom bonds, crucial for building molecular complexity.[3][4]

This orthogonal reactivity makes this compound an ideal starting point for constructing libraries of compounds for drug discovery, agrochemicals, and materials science.[3][5]

Physicochemical Properties & Handling

A thorough understanding of a building block's physical properties is paramount for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 1167055-73-3 | [6] |

| Molecular Formula | C₄H₂BrNO₃ | [6] |

| Molecular Weight | 191.97 g/mol | [6][7] |

| Physical Form | Solid | |

| pKa (Predicted) | 3.00 ± 0.10 | [6] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [6] |

Safety & Handling: this compound is classified as a warning-level hazardous substance (GHS07 pictogram). It is harmful if swallowed and can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of the Building Block

The most common and direct route to this compound is through the saponification (hydrolysis) of its corresponding ethyl ester, ethyl 2-bromooxazole-4-carboxylate.[6] This precursor is commercially available and serves as a stable starting material.[5]

Workflow: Synthesis via Ester Hydrolysis

Caption: Synthesis of the title compound via lithium hydroxide-mediated hydrolysis.

Detailed Experimental Protocol: Saponification[6]

-

Dissolve ethyl 2-bromooxazole-4-carboxylate (2.5 g, 11.36 mmol) in a 9:1 mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Slowly add 1M aqueous lithium hydroxide (LiOH) (22.73 mL, 22.73 mmol) to the solution.

-

Stir the reaction mixture vigorously at room temperature for 1 hour. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with water.

-

Adjust the pH to approximately 2 using 1M hydrochloric acid (HCl). A precipitate will form.

-

Filter the solid precipitate and dry it to yield the first crop of the title compound.

-

Extract the aqueous filtrate three times with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a second crop of the product.

-

Combine the crops to obtain this compound (Overall yield: ~88%).[6]

Key Synthetic Transformations & Protocols

The synthetic utility of this compound stems from the differential reactivity of its two functional handles.

Reactions at the Carboxylic Acid: Amide Coupling

The formation of an amide bond is one of the most frequently used reactions in medicinal chemistry.[8] The carboxylic acid of the title compound can be readily activated and coupled with a wide array of primary and secondary amines to generate diverse carboxamides. This transformation is fundamental for exploring the structure-activity relationship (SAR) around the oxazole core.

Standard peptide coupling reagents are highly effective for this purpose. The choice of reagent can be critical and often depends on the steric and electronic properties of the amine coupling partner.[9] Common choices include carbodiimides (like EDC) or uronium/phosphonium salts (like HATU or PyBOP).[10][11]

Workflow: Amide Bond Formation

Caption: General workflow for the synthesis of 2-bromooxazole-4-carboxamides.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling (Adapted from[13])

-

Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL) under an inert atmosphere (e.g., Argon).

-

Add the coupling reagent HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 mmol, 1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 eq).

-

Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester intermediate.

-

Add the desired amine (1.1 mmol, 1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours. Monitor the reaction's completion using TLC or LC-MS.

-

Once complete, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-2-bromooxazole-4-carboxamide.

Reactions at the C2-Bromo Position: Suzuki-Miyaura Cross-Coupling

The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is a cornerstone of modern synthetic chemistry for forming C-C bonds.[12][13] This reaction allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents onto the oxazole ring, significantly expanding molecular diversity.[14]

Expert Insight: For Suzuki couplings with heterocyclic halides, the choice of palladium catalyst, ligand, and base is crucial to achieving high yields and avoiding side reactions like homocoupling or protodeboronation.[13][15] Often, the carboxylic acid is first protected as an ester (e.g., ethyl ester) to improve solubility in typical Suzuki solvents and prevent potential interference with the basic reaction conditions.[15]

Workflow: Suzuki-Miyaura Cross-Coupling (on the ester)

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Buy 2-Bromooxazole | 125533-82-6 [smolecule.com]

- 5. CAS 460081-20-3: 2-Bromo-oxazole-4-carboxylic acid ethyl e… [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. 1167055-73-3 | this compound - AiFChem [aifchem.com]

- 8. hepatochem.com [hepatochem.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Amide Synthesis [fishersci.co.uk]

- 11. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Alternative Synthetic Routes to Substituted Oxazole-4-Carboxylic Acids: An In-depth Technical Guide

Introduction

Substituted oxazole-4-carboxylic acids and their ester derivatives are pivotal structural motifs in medicinal chemistry and materials science.[1] The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen atoms, serves as a versatile scaffold in a multitude of biologically active compounds, including anti-inflammatory, anti-cancer, and antibacterial agents.[2] Consequently, the development of efficient and adaptable synthetic strategies to access these valuable compounds is of paramount importance to researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of both classical and contemporary synthetic routes to substituted oxazole-4-carboxylic acids. It moves beyond a mere recitation of procedures to offer insights into the mechanistic underpinnings, substrate scope, and practical considerations of each method. By understanding the causality behind experimental choices, researchers can better select and optimize a synthetic pathway tailored to their specific target molecule.

I. Classical Approaches to Oxazole-4-Carboxylate Synthesis

A. The Robinson-Gabriel Synthesis and Its Modifications

The Robinson-Gabriel synthesis is a cornerstone in oxazole chemistry, involving the intramolecular cyclodehydration of 2-acylamino-ketones.[3][4] This method is particularly relevant for the synthesis of 2,5-disubstituted oxazoles, and with the appropriate starting materials, can be adapted for 4-carboxy-substituted analogs.

Mechanism and Rationale:

The reaction is typically catalyzed by strong acids, such as sulfuric acid or polyphosphoric acid, which protonate the amide oxygen, facilitating nucleophilic attack by the enolized ketone. Subsequent dehydration yields the aromatic oxazole ring. The choice of dehydrating agent is critical and can significantly impact the reaction's success, with harsher conditions sometimes leading to side reactions and decomposition.[5]

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption { label = "Fig. 1: Robinson-Gabriel Synthesis Mechanism"; fontsize = 10; } /dot

Advantages and Limitations:

The primary advantage of the Robinson-Gabriel synthesis lies in its use of readily available starting materials. However, the often harsh reaction conditions can limit its applicability to sensitive substrates. The synthesis of the requisite 2-acylamino-ketone precursor can also add steps to the overall sequence.[1]

Experimental Protocol: Synthesis of Ethyl 2-Phenyl-5-methyloxazole-4-carboxylate

-

Preparation of the 2-Acylamino-ketone: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. After completion, pour the mixture into ice-water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-benzamido-3-oxobutanoate.

-

Cyclodehydration: To the crude 2-benzamido-3-oxobutanoate, add concentrated sulfuric acid (5 equivalents) at 0°C. Stir the mixture at room temperature for 2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to afford ethyl 2-phenyl-5-methyloxazole-4-carboxylate.

B. The Cornforth Rearrangement

The Cornforth rearrangement is a thermal isomerization of a 4-acyloxazole to a new oxazole isomer.[6] This reaction is particularly useful for accessing oxazoles with substitution patterns that may be difficult to obtain through other methods.

Mechanism and Rationale:

The reaction proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the isomeric oxazole.[6][7] The equilibrium of the reaction is dependent on the relative stabilities of the starting material and the product.

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption { label = "Fig. 2: Cornforth Rearrangement Mechanism"; fontsize = 10; } /dot

Advantages and Limitations:

The Cornforth rearrangement can provide high yields of the rearranged product, especially when nitrogen-containing heterocycles are at the R3 position.[6] However, the reaction requires a pre-existing oxazole ring and is primarily a method for isomerization rather than de novo synthesis.

Experimental Protocol: Synthesis of Ethyl 5-Phenyl-2-methyloxazole-4-carboxylate

-

Starting Material Synthesis: Prepare ethyl 2-methyl-4-benzoyloxazole-5-carboxylate from the corresponding 4-carboxylic acid via standard esterification and acylation procedures.

-

Rearrangement: Heat the ethyl 2-methyl-4-benzoyloxazole-5-carboxylate in an inert, high-boiling solvent such as diphenyl ether at reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with hexane to precipitate the product. The solid is collected by filtration and recrystallized from ethanol to yield ethyl 5-phenyl-2-methyloxazole-4-carboxylate.

II. Modern Synthetic Strategies

A. The van Leusen Oxazole Synthesis

The van Leusen reaction is a powerful and versatile method for the synthesis of oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC).[8] This reaction is particularly advantageous for the preparation of 5-substituted oxazoles, and with modifications, can be used to synthesize 4,5-disubstituted analogs.

Mechanism and Rationale:

The reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular cyclization followed by elimination of p-toluenesulfinic acid affords the oxazole ring. The choice of base is crucial, with milder bases like potassium carbonate often used in protic solvents, while stronger bases like potassium tert-butoxide are employed in aprotic media.[9]

dot graph TD { rankdir="LR"; node [shape=plaintext];

} caption { label = "Fig. 3: Van Leusen Oxazole Synthesis Mechanism"; fontsize = 10; } /dot

Advantages and Limitations:

The van Leusen synthesis is known for its operational simplicity, mild reaction conditions, and broad substrate scope.[10] A key limitation is that the classical approach typically yields 5-substituted oxazoles. To access 4-substituted or 4,5-disubstituted oxazoles, a one-pot reaction involving an additional alkylation step with an alkyl halide can be employed.[11]

Experimental Protocol: One-Pot Synthesis of Ethyl 5-Phenyl-2-isopropyloxazole-4-carboxylate

-

To a solution of ethyl isocyanoacetate (1 equivalent) in THF at -78°C, add n-butyllithium (1.05 equivalents) dropwise.

-

After stirring for 30 minutes, add isopropyl iodide (1.1 equivalents) and allow the reaction to warm to room temperature over 2 hours.

-

Cool the reaction mixture back to -78°C and add a solution of benzoyl chloride (1.1 equivalents) in THF.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give ethyl 5-phenyl-2-isopropyloxazole-4-carboxylate.

B. Transition-Metal-Catalyzed Syntheses

Transition-metal catalysis has emerged as a powerful tool for the synthesis of oxazoles, offering high efficiency, selectivity, and mild reaction conditions.[12] Various metals, including palladium, copper, and gold, have been successfully employed.

Key Approaches:

-

Palladium-Catalyzed C-H Arylation: This method allows for the direct arylation of the oxazole core, providing a route to substituted derivatives that might be difficult to access through other means.[11]

-

Copper-Catalyzed Oxidative Cyclization: These reactions often proceed via a tandem oxidative cyclization of readily available starting materials, such as enamides or a combination of aldehydes and amines.[13]

Advantages and Limitations:

Transition-metal-catalyzed methods often exhibit high functional group tolerance and can be performed under mild conditions. However, the cost and potential toxicity of the metal catalysts can be a drawback.

C. Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules.[14]

Ugi/Robinson-Gabriel Tandem Reaction:

A notable example is the tandem Ugi four-component condensation followed by a Robinson-Gabriel cyclodehydration.[15] This strategy allows for the rapid assembly of highly substituted oxazoles from simple starting materials.

Advantages and Limitations:

MCRs are prized for their convergence and the ability to generate molecular diversity quickly. The main challenge often lies in the optimization of reaction conditions to favor the desired product and minimize side reactions.

Experimental Protocol: One-pot Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids

A highly efficient method for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids has been developed.[3]

-

To a screw-capped vial, add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM).

-

Add DMAP-Tf (1.3 equiv) and stir for 5 minutes at room temperature.

-

Add the isocyanide (1.2 equiv) and stir the mixture in a preheated oil bath at 40°C for 30 minutes.

-

After cooling, the reaction mixture is poured into water and extracted with DCM. The combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography to yield the desired 4,5-disubstituted oxazole. Yields for this method are generally high (70-97%).[3]

III. Final Step: Hydrolysis of Oxazole-4-carboxylates

The synthesis of the target oxazole-4-carboxylic acids is typically completed by the hydrolysis of the corresponding ester precursors.

General Procedure:

The oxazole-4-carboxylate is dissolved in a suitable solvent mixture, such as THF/water or ethanol/water, and treated with a base like lithium hydroxide or sodium hydroxide.[8] The reaction is typically stirred at room temperature or gently heated until the starting material is consumed. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Experimental Protocol: Hydrolysis of Ethyl 2,5-Disubstituted-oxazole-4-carboxylate

-

Dissolve the ethyl oxazole-4-carboxylate (1 equivalent) in a 1:1 mixture of THF and water.

-

Add lithium hydroxide monohydrate (2 equivalents) and stir the mixture at room temperature for 4-6 hours.

-

After completion of the reaction (monitored by TLC), acidify the mixture to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the oxazole-4-carboxylic acid.

IV. Comparative Analysis of Synthetic Routes

The choice of synthetic route for a particular substituted oxazole-4-carboxylic acid will depend on several factors, including the availability of starting materials, the desired substitution pattern, and the tolerance of functional groups to the reaction conditions.

| Synthetic Route | Key Starting Materials | Typical Conditions | Advantages | Disadvantages |

| Robinson-Gabriel | 2-Acylamino-ketones | Strong acid (e.g., H₂SO₄), heat | Readily available starting materials | Harsh conditions, limited functional group tolerance |

| Cornforth Rearrangement | 4-Acyloxazoles | Thermal (high temperature) | Access to unique isomers, often high yielding | Requires pre-formed oxazole, isomerization not de novo synthesis |

| van Leusen | Aldehydes, TosMIC | Base (K₂CO₃ or t-BuOK) | Mild conditions, operational simplicity, broad scope | Classical route gives 5-substitution; 4-substitution requires modification |

| Transition-Metal Catalysis | Varies (e.g., enamides, aldehydes) | Metal catalyst (Pd, Cu, etc.), mild conditions | High efficiency and selectivity, broad functional group tolerance | Catalyst cost and toxicity |

| Multicomponent Reactions | Varies (e.g., carboxylic acids, isocyanides) | Often one-pot, mild to moderate conditions | High convergence, rapid diversity generation | Can require extensive optimization |

V. Conclusion

The synthesis of substituted oxazole-4-carboxylic acids is a rich and evolving field. While classical methods like the Robinson-Gabriel synthesis and Cornforth rearrangement remain valuable tools, modern strategies involving the van Leusen reaction, transition-metal catalysis, and multicomponent reactions offer milder, more efficient, and often more versatile alternatives. A thorough understanding of the mechanisms, advantages, and limitations of each approach, as presented in this guide, empowers the synthetic chemist to make informed decisions and successfully access these important heterocyclic compounds for applications in drug discovery and materials science.

References

-

Cornforth, J. W.; Fawaz, E.; Goldsworthy, L. J.; Robinson, R. (1949). 330. A synthesis of acylamidomalondialdehydes. Journal of the Chemical Society (Resumed), 1549. [Link]

-

Lee, Y., et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(7), 4333-4344. [Link]

-

Dewar, M. J. S., & Turchi, I. J. (1974). The Cornforth Rearrangement. Journal of the American Chemical Society, 96(19), 6148-6152. [Link]

-

Serebryannikova, A. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567-15577. [Link]

-

Robinson, R. (1909). CXXV.—A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

-

Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

-

Bresciani, S., & Tomkinson, N. C. O. (2014). Transition metal-mediated synthesis of oxazoles. Tetrahedron, 70(44), 8199-8239. [Link]

-

Shaikh, A. A., et al. (2017). Comparison of Yields of Synthesis, of 2, 4 di-substituted oxazolone Derivatives taking Aldehydes vs Ketones as Starting Reagent and Evaluation of Biological Activities. Research Journal of Pharmacy and Technology, 10(8), 2565-2570. [Link]

-

van Leusen, A. M., et al. (1972). A new synthesis of oxazoles from aldehydes and tosylmethylisocyanide. Tetrahedron Letters, 13(23), 2369-2372. [Link]

-

Padwa, A., et al. (2001). A Traceless Solid-Phase Synthesis of Oxazoles via a Robinson-Gabriel Reaction of Solid-Supported α-Acylamino Ketones. Organic Letters, 3(19), 3041-3044. [Link]

-

El-Sayed, M. A. A., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1698-1715. [Link]

-

Li, H., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1594. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

-

Dömling, A., et al. (2012). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 53(9), 1087-1090. [Link]

-

Scribd. (n.d.). 5-Iii) Sem 4. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chem-Station. (2017). Cornforth Rearrangement. Retrieved from [Link]

-

Jasperse, C. P. (n.d.). Synthesis of Carboxylic Acids. Retrieved from [Link]

-

Chemystery. (2024, January 9). Master Chemist Shares Van Leusen Oxazole Synthesis Secrets! [Video]. YouTube. [Link]

-

Kiyani, H., & Ghorbani, F. (2016). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Current Microwave Chemistry, 3(2), 143-151. [Link]

-

Nolt, M. B., et al. (2005). Convenient Preparation of Substituted 5-Aminooxazoles via a Microwave-Assisted Cornforth Rearrangement. Organic Letters, 7(21), 4641-4644. [Link]

-

Pokhodylo, N., Savka, R., & Obushak, M. (2018). Comparison of synthetic routes for fully substituted (1H-1,2,3-triazol-4-yl)acetic acids. Chemistry of Heterocyclic Compounds, 54(1), 84-93. [Link]

-

Bentabed-Ababsa, G., et al. (2013). Selected examples of coupling of ethyl oxazole-4-carboxylate and thiazoles with aryl halides in DEC. Tetrahedron, 69(39), 8495-8504. [Link]

-

Okawara, T., et al. (2006). A Novel and Facile Synthesis of Conjugated Allenic Esters and Trisubstituted Oxazole Derivatives from Diethyl α-Alkynyl-α-acetylaminomalonates. Chemical & Pharmaceutical Bulletin, 54(2), 196-203. [Link]

-

Keni, S. P., et al. (2007). One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. The Journal of Organic Chemistry, 72(17), 6611-6614. [Link]

-

Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Retrieved from [Link]

-